molecular formula C19H23ClN2O2 B237897 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide

2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide

Cat. No. B237897
M. Wt: 346.8 g/mol
InChI Key: PMPREHYSZBTUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide, also known as Chlorphenamidine, is a synthetic compound that has been widely used in scientific research. It belongs to the class of organic compounds known as phenoxyacetamides and is commonly used as a pharmacological tool to study the physiological and biochemical effects of various compounds.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine is not fully understood. However, it is believed to work by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which can result in increased muscle contraction and improved cognitive function. It has also been shown to increase the release of dopamine, which can result in improved mood and decreased anxiety. Additionally, 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine has been shown to have anti-inflammatory effects and can inhibit the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine in lab experiments is its ability to selectively inhibit the reuptake of specific neurotransmitters. This allows researchers to study the effects of specific neurotransmitters on various physiological and biochemical processes. However, one limitation of using 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine is its potential for non-specific effects on other neurotransmitters and physiological processes. Additionally, the concentration of 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine required to elicit specific effects can vary depending on the experimental conditions.

Future Directions

There are several future directions for research involving 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine. One area of research could involve investigating its effects on specific neurotransmitter systems and their interactions with other compounds. Additionally, research could focus on developing more selective inhibitors of neurotransmitter reuptake to improve the specificity and efficacy of pharmacological tools like 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine. Finally, research could investigate the potential therapeutic applications of 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine in various disease states.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chloroacetophenone. The 2-chloroacetophenone is then reacted with N,N-diethylethylenediamine to form 2-(2-chlorophenoxy)-N,N-diethylethanamine. Finally, the compound is reacted with paraformaldehyde and hydrogen chloride to form 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine.

Scientific Research Applications

2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine has been used in various scientific research studies to investigate the physiological and biochemical effects of various compounds. It is commonly used as a pharmacological tool to study the effects of compounds on the central nervous system, cardiovascular system, and immune system. It has also been used to study the mechanisms of action of various drugs and their interactions with other compounds.

properties

Product Name

2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[4-(diethylaminomethyl)phenyl]acetamide

InChI

InChI=1S/C19H23ClN2O2/c1-3-22(4-2)13-15-9-11-16(12-10-15)21-19(23)14-24-18-8-6-5-7-17(18)20/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)

InChI Key

PMPREHYSZBTUHV-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

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